methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl groups and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-1H-pyrazole-3,5-dicarboxylic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
- **METHYL 3,4-DIMETHOXYPHENYL-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
Uniqueness
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the furoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C27H28N2O7/c1-16-25(17-7-10-20(31-2)23(13-17)33-4)28-29(15-19-9-12-22(36-19)27(30)35-6)26(16)18-8-11-21(32-3)24(14-18)34-5/h7-14H,15H2,1-6H3 |
InChI Key |
BIKZNIROTWTLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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